molecular formula C11H11NO3S B11809329 Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate

Cat. No.: B11809329
M. Wt: 237.28 g/mol
InChI Key: PGXWRPXZHYFYAL-UHFFFAOYSA-N
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Description

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate under specific conditions. This reaction is often carried out in the presence of a catalyst or under microwave irradiation to enhance the reaction rate and yield . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, this compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate include other benzo[d]thiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-carboxylic acid
  • 7-Methoxybenzothiazole

Uniqueness

This compound is unique due to the presence of the ethyl ester and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

ethyl 7-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-7-5-4-6-8(14-2)9(7)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWRPXZHYFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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